molecular formula C15H20N2O4 B8330418 Benzyl 2-(2-(methylcarbamoyl)morpholino)acetate

Benzyl 2-(2-(methylcarbamoyl)morpholino)acetate

Cat. No.: B8330418
M. Wt: 292.33 g/mol
InChI Key: CLZRGTZYJYQDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(2-(methylcarbamoyl)morpholino)acetate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

benzyl 2-[2-(methylcarbamoyl)morpholin-4-yl]acetate

InChI

InChI=1S/C15H20N2O4/c1-16-15(19)13-9-17(7-8-20-13)10-14(18)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,19)

InChI Key

CLZRGTZYJYQDRF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CN(CCO1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl 2-(methylcarbamoyl)morpholine-4-carboxylate prepared above (0.5 g, 0.20 mmol) was dissolved in DCM (10 mL) and TFA (2 mL). The reaction mixture was stirred at room temperature for 4 h and then concentrated; excess 1N HCl solution in ether was added to the residue and concentrated under high vacuum. The residue was dissolved in acetonitrile (20 mL) and K2CO3 (0.56 g, 40.8 mmol) was added followed by bromo-acetic acid benzyl ester (0.7 g, 3.07 mmol). The reaction mixture was heated at 60° C. overnight. The solution was cooled to room temperature and diluted with Ethyl acetate (50 mL) and water (50 mL), organic layer was separated, dried (MgSO4) and concentrated to give an oil which was purified by column chromatography using ethyl acetate-hexanes (1:1) to give benzyl 2-(2-(methylcarbamoyl)morpholino)acetate. MS (APCI) 293 (M+).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.56 g
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reactant
Reaction Step Two
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0.7 g
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reactant
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10 mL
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solvent
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2 mL
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solvent
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50 mL
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solvent
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50 mL
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solvent
Reaction Step Six

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